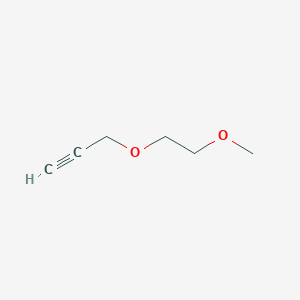

3-(2-Methoxyethoxy)prop-1-yne

Description

Contextualization within Modern Organic Synthesis and Functional Alkynes

In the landscape of modern organic synthesis, the quest for efficient and selective methodologies to construct complex molecular architectures is paramount. Functionalized alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in this endeavor. nih.govnsf.gov Their inherent reactivity, stemming from the high electron density of the π-bonds, allows for a diverse range of chemical transformations, including additions, cycloadditions, and metal-catalyzed coupling reactions. nih.govrsc.org These reactions are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.netresearchgate.net

3-(2-Methoxyethoxy)prop-1-yne, with its terminal alkyne group, is a prime example of a functional alkyne. The terminal proton is acidic and can be readily removed to form a metal acetylide, which can then participate in various carbon-carbon bond-forming reactions. nsf.gov This reactivity makes it a valuable precursor for introducing a propargyl group into a target molecule. Furthermore, its structure lends itself to participation in "click chemistry" reactions, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. acs.orgnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, utilizes terminal alkynes like this compound to form stable triazole rings, a common motif in medicinal chemistry and materials science. acs.orgnih.gov

Historical Development and Significance of Propargyl Ethers in Chemical Transformations

Propargyl ethers, a class of compounds characterized by a propargyl group attached to an oxygen atom, have a rich history in organic synthesis. The propargyl group is a versatile functional moiety that can be elaborated into more complex structures. mdpi.com Historically, the development of methods to synthesize and react propargyl ethers has been a significant area of research. One of the most notable reactions involving propargyl ethers is the propargyl Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement that transforms propargyl vinyl ethers into functionalized allenes. researchgate.netacs.org This reaction, first successfully reported in the 1960s, has become a powerful tool for the synthesis of allenes, which are themselves valuable intermediates in organic synthesis. researchgate.net

The significance of propargyl ethers also lies in their ability to act as electrophiles or nucleophiles depending on the reaction conditions. rsc.org For instance, in the presence of a base, the terminal alkyne can be deprotonated to form a nucleophilic acetylide. Conversely, the propargylic position can be susceptible to nucleophilic attack, particularly when activated. The ether linkage in propargyl ethers also influences their reactivity and physical properties.

Unique Attributes of the Methoxyethoxy Moiety in Synthetic Applications

The methoxyethoxy group, a short oligoethylene glycol ether, imparts several unique and advantageous attributes to this compound. One of the most significant contributions of this moiety is the enhancement of solubility. Research has shown that incorporating methoxyethoxy groups into organic molecules can increase their solubility in a range of solvents, including water and polar organic solvents. nih.govmdpi.com This property is particularly beneficial in the context of "click" chemistry, which is often performed in aqueous or mixed aqueous-organic solvent systems. mdpi.com

Furthermore, the oxygen atoms within the methoxyethoxy chain can act as Lewis bases, allowing for coordination with metal cations. This chelating ability can influence the reactivity and selectivity of metal-catalyzed reactions involving the alkyne functionality. nih.govmdpi.com The presence of this group can also modify the physical properties of the resulting products, for instance, by improving the processability of polymers or the photophysical properties of dyes. The flexible and hydrophilic nature of the methoxyethoxy group can also be exploited in the design of materials with specific self-assembly or thermoresponsive properties. mdpi.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a versatile building block in the synthesis of more complex molecules. One significant research trajectory involves its use in the preparation of functional dyes. For example, it has been used as a Grignard reagent to introduce the methoxyethoxypropargyl group into BODIPY (boron-dipyrromethene) dyes. acs.org This modification is intended to enhance the solubility and photophysical properties of the resulting dyes for applications in areas such as solar cells.

Another major area of research is its application in "click chemistry." As a terminal alkyne, it is an ideal partner for the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction has been employed to link the this compound moiety to various molecular scaffolds, thereby introducing both the alkyne-derived triazole and the solubilizing methoxyethoxy group in a single, efficient step. mdpi.com This strategy is valuable in the synthesis of functional polymers and biomaterials where aqueous solubility and biocompatibility are crucial. mdpi.com

The synthesis of this compound itself has been reported in the literature, for example, through the reaction of propargyl alcohol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a base. acs.org This straightforward synthesis further enhances its appeal as a readily accessible building block for a variety of synthetic endeavors.

Chemical Compound Data

| Compound Name |

| This compound |

| Propargyl alcohol |

| 2-Methoxyethoxymethyl chloride (MEM-Cl) |

| BODIPY (boron-dipyrromethene) |

| Triazole |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H10O2 | |

| Molecular Weight | 114.14 g/mol | |

| CAS Number | 31995-08-1 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 4 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethoxy)prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-8-6-5-7-2/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAUXHLFPCHTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146185-77-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-propyn-1-yloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146185-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50574408 | |

| Record name | 3-(2-Methoxyethoxy)prop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31995-08-1 | |

| Record name | 3-(2-Methoxyethoxy)prop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Methoxyethoxy Prop 1 Yne and Its Derivatives

Established Synthetic Routes to 3-(2-Methoxyethoxy)prop-1-yne

The creation of the ether linkage in this compound is most commonly achieved through nucleophilic substitution reactions, where propargyl alcohol serves as a key building block.

Grignard Reagent Approaches for Alkyne Functionalization

Once this compound is synthesized, its terminal alkyne functionality provides a handle for further chemical modification. The acidic proton on the sp-hybridized carbon can be removed by a strong base, such as a Grignard reagent, to form a potent carbon-based nucleophile known as an alkynyl Grignard reagent. youtube.com This species can then be used to form new carbon-carbon bonds by reacting with a wide array of electrophiles.

The formation of the alkynyl Grignard reagent is an acid-base reaction. When this compound is treated with a simple alkyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr) or methylmagnesium bromide (MeMgBr), the alkyl group of the Grignard reagent acts as a strong base and deprotonates the terminal alkyne. This reaction is highly favorable and proceeds rapidly, yielding the magnesium halide salt of the alkyne and a volatile alkane byproduct (e.g., ethane if EtMgBr is used), which escapes the reaction mixture. The resulting compound is (2-methoxyethoxy)prop-1-yn-1-yl)magnesium bromide, a powerful nucleophile ready for subsequent reactions.

The nucleophilic carbon of the ((3-(2-methoxyethoxy)prop-1-yn-1-yl)magnesium bromide can attack a variety of electrophilic centers to create a diverse range of functionalized alkyne derivatives. masterorganicchemistry.com

Reaction with Aldehydes and Ketones : The alkynyl Grignard reagent readily adds to the carbonyl carbon of aldehydes and ketones. masterorganicchemistry.comyoutube.com This 1,2-addition, followed by an acidic workup to protonate the resulting alkoxide, generates secondary and tertiary propargylic alcohols, respectively. organic-chemistry.org

Reaction with Carbon Dioxide : Treatment of the Grignard reagent with carbon dioxide (CO2), often introduced as dry ice, followed by an acidic workup, leads to the formation of a carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com This reaction produces 4-(2-methoxyethoxy)but-2-ynoic acid.

Reaction with Esters and Acid Chlorides : Esters and acid chlorides react with two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl, and the subsequent elimination of the alkoxy or chloride group forms a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. masterorganicchemistry.comyoutube.com

Reaction with Epoxides : Grignard reagents can open epoxide rings via an SN2-type mechanism. masterorganicchemistry.comleah4sci.com The attack typically occurs at the less sterically hindered carbon of the epoxide, resulting in the formation of a new carbon-carbon bond and an alcohol two carbons away from the original alkyne.

| Electrophile | Product Class after Workup |

|---|---|

| Aldehyde (e.g., Acetaldehyde) | Secondary Propargylic Alcohol |

| Ketone (e.g., Acetone) | Tertiary Propargylic Alcohol |

| Carbon Dioxide (CO2) | Propargylic Carboxylic Acid |

| Epoxide (e.g., Ethylene (B1197577) Oxide) | Homopropargylic Alcohol |

Advanced Synthetic Strategies for Complex this compound Scaffolds

Advanced synthetic methodologies are crucial for incorporating the this compound moiety into more complex molecular architectures. These strategies, including cross-coupling reactions and stereoselective functionalizations, provide powerful tools for the construction of sophisticated organic molecules.

Cross-Coupling Reactions Incorporating Alkyne Precursors

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. For terminal alkynes like this compound, palladium- and copper-catalyzed methods are particularly prominent for creating C(sp)-C(sp²) and C(sp)-C(sp) bonds.

The Sonogashira cross-coupling reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base, and is conducted under mild conditions, often at room temperature. wikipedia.orgnrochemistry.com The versatility and functional group tolerance of the Sonogashira coupling make it a valuable tool for synthesizing complex derivatives of this compound.

The reaction mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. wikipedia.orglibretexts.org A key transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The general scheme for the Sonogashira coupling of this compound is as follows:

(This is a representative scheme. R¹ represents an aryl or vinyl group, and X can be I, Br, Cl, or OTf.)

Research has shown that the choice of palladium catalyst, ligands, and reaction conditions can be optimized to achieve high yields. While classic catalysts include Pd(PPh₃)₂Cl₂, newer systems with more electron-rich and bulky phosphine ligands have been developed to improve efficiency, especially for less reactive aryl chlorides. libretexts.org Copper-free Sonogashira variants have also been developed to avoid the formation of alkyne homocoupling side products. libretexts.org

Table 1: Representative Sonogashira Coupling Reactions with this compound The following data is illustrative of typical outcomes for Sonogashira reactions based on established principles.

| Aryl/Vinyl Halide (R¹-X) | Catalyst System | Base/Solvent | Product | Yield (%) |

| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 1-(Phenyl)-3-(2-methoxyethoxy)prop-1-yne | ~95 |

| 4-Bromobenzonitrile | Pd(PPh₃)₄ / CuI | Diisopropylamine | 1-(4-Cyanophenyl)-3-(2-methoxyethoxy)prop-1-yne | ~88 |

| 3-Chloropyridine | Pd₂(dba)₃ / XPhos / CuI | K₂CO₃ / Dioxane | 1-(Pyridin-3-yl)-3-(2-methoxyethoxy)prop-1-yne | ~75 |

| (E)-1-Iodo-1-hexene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | (E)-1-(2-Methoxyethoxy)non-4-en-2-yne | ~90 |

Copper-catalyzed reactions are essential for the synthesis of symmetrical and unsymmetrical 1,3-diynes. The most well-known of these is the Glaser coupling, which involves the oxidative homocoupling of a terminal alkyne in the presence of a copper salt, such as copper(I) chloride or acetate, and an oxidant like oxygen. This method can be applied to this compound to produce 1,6-bis(2-methoxyethoxy)hexa-2,4-diyne.

While the Glaser coupling is effective for creating symmetrical diynes, other copper-catalyzed methods, often used in conjunction with palladium catalysis (as in the Sonogashira reaction), allow for the cross-coupling of two different terminal alkynes to form unsymmetrical diynes. researchgate.net These reactions provide a direct route to complex polyyne structures. The choice of catalyst and conditions is critical to minimize the competing homocoupling of each alkyne. sustech.edu.cn

Table 2: Examples of Copper-Catalyzed Coupling Reactions The following data represents plausible outcomes for copper-catalyzed alkyne couplings.

| Reaction Type | Alkyne 1 | Alkyne 2 | Catalyst System | Product |

| Homocoupling (Glaser) | This compound | - | CuCl / TMEDA / O₂ | 1,6-Bis(2-methoxyethoxy)hexa-2,4-diyne |

| Cross-Coupling | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 1-(2-Methoxyethoxy)-5-phenylpenta-1,3-diyne |

| Cross-Coupling | This compound | Ethynyltrimethylsilane | CuI / Base | 1-(2-Methoxyethoxy)-5-(trimethylsilyl)penta-1,3-diyne |

Stereoselective and Regioselective Synthesis of Derivatives

Controlling the stereochemistry and regiochemistry of reactions involving the alkyne bond is paramount for synthesizing structurally defined derivatives of this compound.

Hydrofunctionalization reactions, which involve the addition of an H-X molecule across the alkyne's triple bond, are a direct method for producing vinyl derivatives. The stereochemical outcome of these reactions (i.e., the formation of E or Z isomers) can often be controlled by the choice of catalyst and reaction conditions.

For example, the palladium-catalyzed hydroalkynylation of allenes can produce (E)-1,3-enyne derivatives with high stereoselectivity. organic-chemistry.org Similarly, hydrosilylation, hydroboration, and hydrostannylation reactions of terminal alkynes like this compound can be directed to yield either the syn or anti addition product. The resulting vinylsilanes, vinylboronates, and vinylstannanes are highly versatile intermediates for further cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing for the stereospecific synthesis of trisubstituted alkenes.

Table 3: Stereocontrol in Hydrofunctionalization of this compound This table illustrates the expected stereochemical outcomes based on established catalytic systems.

| Reaction | Reagent | Catalyst | Major Product Isomer |

| Hydrosilylation | Triethylsilane | Karstedt's catalyst (Pt) | (E)-1-(Triethylsilyl)-3-(2-methoxyethoxy)prop-1-ene |

| Hydrosilylation | Triethylsilane | [Cp*Ru(MeCN)₃]PF₆ | (Z)-1-(Triethylsilyl)-3-(2-methoxyethoxy)prop-1-ene |

| Hydroboration | Catecholborane | Rh(PPh₃)₃Cl | (E)-2-(3-(2-Methoxyethoxy)prop-1-en-1-yl)-1,3,2-benzodioxaborole |

| Hydrostannylation | Tributyltin hydride | Pd(PPh₃)₄ | (E)-Tributyl(3-(2-methoxyethoxy)prop-1-en-1-yl)stannane |

The regioselectivity of additions to the alkyne in this compound refers to whether a reagent adds to the terminal carbon (C1) or the internal carbon (C2) of the triple bond. This outcome is governed by Markovnikov's or anti-Markovnikov's rule, depending on the reaction mechanism. The 2-methoxyethoxy group, while not a traditional protecting group, can exert an electronic influence that affects regioselectivity. Its electron-withdrawing inductive effect can influence the polarization of the alkyne bond.

In more complex substrates containing the this compound unit, other protecting groups on the molecule can have a significant impact on regioselectivity. Bulky protecting groups can sterically hinder one side of the alkyne, directing incoming reagents to the less hindered position. Furthermore, protecting groups with heteroatoms (e.g., silyl (B83357) ethers, acetals) can act as directing groups through chelation control, where the reagent coordinates to both the heteroatom and the catalyst, delivering it to a specific face or position of the alkyne. This strategy is particularly powerful in metal-catalyzed reactions for achieving high levels of regiocontrol that would not be possible based on electronics or sterics alone. For instance, in a hydroformylation reaction, a nearby hydroxyl group protected as a silyl ether could direct the catalyst to favor the formation of one regioisomeric aldehyde over the other.

Green Chemistry Principles in this compound Synthesis

The predominant method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. Specifically, the sodium salt of 2-methoxyethanol (sodium 2-methoxyethoxide) reacts with a propargyl halide, such as propargyl bromide, to yield the desired ether and a sodium halide salt as a byproduct.

Reaction Scheme:

CH₃OCH₂CH₂OH + NaH → CH₃OCH₂CH₂ONa + H₂ 2-methoxyethanol reacts with sodium hydride to form sodium 2-methoxyethoxide.

CH₃OCH₂CH₂ONa + HC≡CCH₂Br → CH₃OCH₂CH₂OCH₂C≡CH + NaBr Sodium 2-methoxyethoxide reacts with propargyl bromide to form this compound and sodium bromide.

Development of Environmentally Benign Reaction Systems

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of the Williamson ether synthesis for this compound, a key focus is the replacement of traditional solvents with more environmentally friendly alternatives.

Historically, polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile have been commonly used for this type of synthesis due to their ability to dissolve both the alkoxide and the alkyl halide, thereby facilitating the S(_N)2 reaction mechanism. However, these solvents are often derived from petrochemical sources and can be difficult to recycle, posing environmental concerns.

To create more sustainable synthetic routes, research has focused on alternative reaction media. One promising approach is the use of phase-transfer catalysis (PTC) . This technique allows the reaction to proceed in a biphasic system, often consisting of an aqueous phase and an organic phase (or even a solvent-free system). The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where it can react with the propargyl halide. This approach can reduce or eliminate the need for large quantities of organic solvents.

Benefits of Phase-Transfer Catalysis in this Synthesis:

Reduced Solvent Use: Minimizes the reliance on volatile and potentially toxic organic solvents.

Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, saving energy.

Simplified Work-up: The catalyst and byproducts can often be easily separated from the product.

Use of More Economical Bases: Enables the use of less expensive and hazardous bases like sodium hydroxide instead of sodium hydride.

Below is a comparative table of traditional versus greener solvent systems for Williamson ether synthesis:

| Feature | Traditional System | Greener System (with PTC) |

| Solvent | Dimethylformamide (DMF), Acetonitrile | Water, or solvent-free |

| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) |

| Environmental Impact | Higher | Lower |

| Safety Concerns | Flammable, toxic solvents; reactive base | Reduced flammability and toxicity |

Atom Economy and Catalyst Efficiency in Production Pathways

Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

For the synthesis of this compound via the Williamson ether synthesis, the atom economy can be calculated as follows:

The desired product is this compound, and the byproducts are sodium bromide and hydrogen gas.

| Compound | Formula | Molar Mass ( g/mol ) |

| Reactants | ||

| 2-Methoxyethanol | C₃H₈O₂ | 76.09 |

| Sodium Hydride | NaH | 24.00 |

| Propargyl Bromide | C₃H₃Br | 118.96 |

| Total Mass of Reactants | 219.05 | |

| Products | ||

| This compound | C₆H₁₀O₂ | 114.14 |

| Sodium Bromide | NaBr | 102.89 |

| Hydrogen | H₂ | 2.02 |

| Total Mass of Products | 219.05 |

The atom economy is calculated using the formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Atom Economy = (114.14 / 219.05) x 100% = 52.11%

This calculation demonstrates that a significant portion of the reactant mass is converted into byproducts. While this represents a limitation of this specific synthetic pathway, the Williamson ether synthesis remains a highly reliable and versatile method.

Catalyst Efficiency in this context primarily relates to the effectiveness of phase-transfer catalysts. An efficient catalyst will have a high turnover number (TON) and turnover frequency (TOF), meaning a small amount of catalyst can facilitate a large number of reaction cycles at a high rate.

The efficiency of a phase-transfer catalyst in the synthesis of this compound is influenced by several factors:

| Factor | Description | Impact on Efficiency |

| Catalyst Structure | The nature of the cation (e.g., quaternary ammonium, phosphonium) and the length of the alkyl chains. | Affects solubility in both phases and the ability to transport the alkoxide anion. |

| Catalyst Loading | The amount of catalyst used relative to the reactants. | Lower catalyst loading with high product yield indicates greater efficiency. |

| Reaction Temperature | The temperature at which the reaction is conducted. | An efficient catalyst will allow the reaction to proceed at a lower temperature, saving energy. |

| Stirring Rate | The agitation of the biphasic mixture. | Adequate stirring is crucial for efficient mass transfer between the phases. |

By optimizing these parameters, the efficiency of the catalyst can be maximized, leading to a more sustainable and cost-effective synthesis of this compound.

Reactivity and Mechanistic Investigations of 3 2 Methoxyethoxy Prop 1 Yne

Reactivity of the Terminal Alkyne Moiety

The primary site of reactivity in 3-(2-methoxyethoxy)prop-1-yne is the terminal alkyne, characterized by its acidic proton and the carbon-carbon triple bond.

Acid-Base Properties and Anion Generation

The hydrogen atom on the terminal carbon of an alkyne is notably more acidic than those on alkenes and alkanes. This increased acidity is attributed to the sp hybridization of the carbon atom, which has 50% s-character. The greater s-character means the electrons in the sp orbital are held closer to the nucleus, stabilizing the resulting conjugate base, the acetylide anion. The pKa of terminal alkynes is generally in the range of 25-26.

Consequently, this compound can be deprotonated by a sufficiently strong base to form the corresponding acetylide anion. Common bases used for this purpose include sodium amide (NaNH₂) or organolithium reagents like n-butyllithium (n-BuLi). msu.edu The resulting acetylide is a potent nucleophile and a strong base. msu.edu

The presence of the 2-methoxyethoxy group can influence the behavior of the resulting anion, particularly in the case of its lithium salt. The oxygen atoms in the ether linkage can chelate with the lithium cation, potentially affecting the aggregation state and reactivity of the organolithium species in subsequent reactions. nih.gov

Nucleophilic Additions to the Triple Bond

The carbon-carbon triple bond in this compound is electron-rich and generally not susceptible to direct nucleophilic attack. Such nucleophilic addition reactions typically require the alkyne to be "activated" by a conjugated electron-withdrawing group, such as a carbonyl or sulfone group, which this compound lacks. acs.orgthieme-connect.comrsc.org Therefore, direct Michael-type additions are not a characteristic reaction for this molecule. thieme-connect.com

However, the triple bond can be rendered electrophilic through coordination with a metal catalyst, which facilitates nucleophilic attack. These reactions are classified as metal-catalyzed transformations and are discussed in the following section. Intramolecular nucleophilic attack can also occur in related aryl propargyl ethers when catalyzed by palladium or indium, leading to the formation of chromene derivatives. rsc.orgnih.gov In these instances, the metal catalyst activates the alkyne, enabling the aromatic ring to act as an internal nucleophile. rsc.orgnih.gov

Metal-Catalyzed Transformations Involving this compound

The triple bond of this compound serves as a versatile handle for a variety of metal-catalyzed reactions, allowing for the stereoselective and regioselective introduction of new functional groups.

Hydrofunctionalization Reactions (e.g., Hydrotelluration)

Hydrotelluration, the addition of a hydrogen-tellurium bond across the triple bond, is a well-documented reaction for alkynes, including propargylic ethers like this compound. This reaction provides a unique route to Z-vinyl tellurides. ntu.ac.uknih.gov The hydrotellurating agent, typically an organotellurolate anion (RTe⁻), is often generated in situ from a diorganotelluride and a reducing agent like sodium borohydride, or by the insertion of elemental tellurium into a carbon-lithium bond followed by protonation. nih.govntu.ac.uk

Mechanistic Insights into Syn and Anti Addition Pathways

A distinctive feature of the hydrotelluration of alkynes is its stereochemistry. Unlike many other hydrometallation reactions (e.g., hydroboration, hydroalumination) which proceed via a syn-addition to yield E-alkenes, hydrotelluration occurs through a stereospecific anti-addition. ntu.ac.ukrsc.org This results in the exclusive formation of the Z-vinyl telluride, which is stereochemically stable and does not isomerize to the E-isomer. ntu.ac.ukudhtu.edu.ua

Computational studies on the hydrotelluration of alkynes suggest that the reaction may proceed through a concerted transition state involving the addition of the tellurol (RTeH) to the alkyne. acs.org Other investigations into related reactions, such as the addition of gold hydrides, also point towards mechanisms that favor anti-addition pathways. The exact mechanism can be influenced by the reaction conditions, with evidence suggesting that both base-initiated and radical-mediated pathways can occur, potentially influencing the regioselectivity of the addition. acs.org

Factors Influencing Regio- and Stereochemical Outcomes

The regioselectivity of the hydrotelluration of unsymmetrical alkynes like this compound is highly dependent on several factors, most notably the nature of the substituent on the propargylic oxygen and the reaction temperature.

The stereochemical outcome is consistently an anti-addition, leading to the Z-isomer. However, two regioisomers can be formed: one where the tellurium atom adds to the terminal carbon (C1) and another where it adds to the internal carbon (C2). For propargyl alcohols protected with various groups, including the 2-methoxyethoxy (MEM) group, the ratio of these regioisomers has been systematically studied.

A study on the hydrotelluration of various protected propargyl alcohols with sodium butyltellurolate (BuTeNa) in ethanol (B145695) provided the following results regarding the influence of the protecting group and temperature on the regioselectivity.

Table 1: Influence of Protecting Group and Temperature on the Regioselectivity of Hydrotelluration of Protected Propargyl Alcohols rsc.org

| Entry | Protecting Group (R in ROCH₂C≡CH) | Temperature (°C) | Regioisomeric Ratio (A:B)a |

| 1 | H (propargyl alcohol) | Reflux | 55:45 |

| 2 | TBS (tert-butyldimethylsilyl) | Reflux | 50:50 |

| 3 | TIPS (triisopropylsilyl) | Reflux | 95:5 |

| 4 | TBPS (tert-butyldiphenylsilyl) | Reflux | 85:15 |

| 5 | MEM (2-methoxyethoxy) | Reflux | 60:40 |

| 6 | THP (tetrahydropyranyl) | Reflux | 65:35 |

| 7 | MEM (2-methoxyethoxy) | 25 | 55:45 |

aRegioisomer A corresponds to the addition of the butyltelluro group to the internal carbon (C2), and regioisomer B corresponds to addition to the terminal carbon (C1).

The data indicates that bulkier silyl (B83357) protecting groups, such as TIPS, lead to higher regioselectivity in favor of the tellurium adding to the internal carbon. For this compound (Entry 5), the reaction at reflux temperature gives a 60:40 ratio of regioisomers. Lowering the reaction temperature to 25°C slightly decreases the regioselectivity to a 55:45 ratio (Entry 7). rsc.org This suggests that the reaction leading to the major isomer A is thermodynamically favored at higher temperatures. rsc.org Solvents can also play a role, with polar solvents potentially influencing reaction rates and selectivity.

Cycloaddition Reactions (e.g., Click Chemistry)

Cycloaddition reactions involving alkynes are fundamental processes for the synthesis of heterocyclic compounds. The terminal alkyne of this compound makes it an ideal partner for such transformations, particularly in the realm of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad functional group tolerance. organic-chemistry.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govlenus.iebeilstein-journals.org This reaction significantly accelerates the traditional Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers. organic-chemistry.orgnih.gov The CuAAC reaction, in contrast, can proceed at room temperature and in aqueous conditions, making it highly attractive for various applications, including bioconjugation. organic-chemistry.orgnih.gov

The mechanism of the CuAAC is intricate, involving multiple steps and copper-acetylide intermediates. nih.govnih.gov The process is initiated by the formation of a copper(I) acetylide from the terminal alkyne, this compound. This step is crucial and distinguishes the catalyzed reaction from the uncatalyzed thermal process. organic-chemistry.orgnih.gov The copper(I) catalyst, often generated in situ from a copper(II) salt with a reducing agent or by using a Cu(I) salt directly, coordinates to the alkyne. ed.ac.uk

Quantum mechanical studies have shed light on the subsequent steps. nih.gov A key feature is the formation of a six-membered copper metallacycle intermediate, which involves the coordination of the azide (B81097) to the copper acetylide complex. organic-chemistry.org This organized pre-reaction complex facilitates the cycloaddition. The reaction then proceeds through ring contraction to a triazolyl-copper derivative, followed by protonolysis to yield the final 1,4-disubstituted triazole product and regenerate the copper catalyst. organic-chemistry.org The presence of the copper catalyst not only accelerates the reaction by up to 107 to 108 times compared to the uncatalyzed version but also dictates the exclusive formation of the 1,4-regioisomer. organic-chemistry.orgbeilstein-journals.org

Key Mechanistic Steps in CuAAC:

Formation of a copper(I) acetylide with this compound.

Coordination of the organic azide to the copper acetylide complex.

Formation of a six-membered copper-containing intermediate.

Ring contraction to a triazolyl-copper species.

Protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

The reaction is highly tolerant of a wide array of functional groups and is often performed in a variety of solvents, including water. nih.gov

While CuAAC is a powerful tool, the potential toxicity of the copper catalyst can be a limitation, especially in biological systems. nih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative. nih.gov This reaction relies on the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145), to drive the cycloaddition with an azide without the need for a metal catalyst. nih.gov

In the context of this compound, it would typically be functionalized to carry the azide moiety to react with a strained cyclooctyne. The reaction proceeds readily under physiological conditions and is considered bioorthogonal, meaning it does not interfere with native biological processes. nih.gov The driving force for SPAAC is the release of ring strain in the cycloalkyne upon forming the stable triazole ring. This makes SPAAC an invaluable tool for in vivo labeling and modification of biomolecules. lenus.ienih.gov

Comparison of CuAAC and SPAAC:

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Alkyne | Terminal alkynes (e.g., this compound) | Strained cyclic alkynes (e.g., cyclooctynes) |

| Regioselectivity | High (typically 1,4-disubstituted triazole) | Mixture of regioisomers, but often controlled by the cyclooctyne structure |

| Biocompatibility | Limited by copper toxicity | High, suitable for in vivo applications |

| Reaction Rate | Very fast | Generally slower than CuAAC, but can be tuned by cyclooctyne design |

Polymerization Catalysis and Initiator Design

The terminal alkyne group of this compound makes it a valuable monomer or functional component in the design of polymers. It can be incorporated into polymer chains to introduce "clickable" handles for post-polymerization modification. nih.gov Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are often employed to create well-defined polymers with this functionality. nih.govresearchgate.netresearchgate.net

For instance, an initiator for ATRP can be designed to contain the this compound moiety. This allows for the synthesis of polymers with a terminal alkyne group, which can then be used in click reactions to attach other molecules or to form block copolymers. researchgate.net Alternatively, monomers bearing this alkyne can be copolymerized to introduce pendant alkyne groups along the polymer backbone. nih.gov These pendant groups serve as sites for subsequent functionalization, allowing for the creation of graft copolymers or materials with tailored properties. nih.govnih.gov

The polymerization of monomers containing the this compound structure can be catalyzed by various systems, depending on the desired polymer architecture. For example, rhodium(I) complexes have been used for the polymerization of propargylated monosaccharides to create helical polyacetylenes. researchgate.net

Radical Reactions and Their Mechanisms

The alkyne functionality of this compound is also susceptible to radical-mediated reactions, most notably the thiol-yne reaction.

The thiol-yne reaction is a radical-mediated addition of a thiol to an alkyne. wikipedia.org This reaction is considered a "click" reaction due to its high efficiency, functional group tolerance, and simple reaction conditions, often initiated by UV light or a radical initiator. wikipedia.orgrsc.org It is a powerful tool for creating highly cross-linked polymer networks and for surface modification. nih.govnih.gov

The mechanism of the thiol-yne reaction proceeds through a radical chain process. nih.govconicet.gov.ar The key steps are:

Initiation: A radical initiator (e.g., AIBN or a photoinitiator) generates an initial radical species. wikipedia.orgtcichemicals.com This radical then abstracts a hydrogen atom from a thiol (R-SH), forming a thiyl radical (RS•). conicet.gov.ar

Propagation (First Addition): The thiyl radical adds to the alkyne of this compound in an anti-Markovnikov fashion, creating a vinyl sulfide (B99878) radical intermediate. wikipedia.org

Chain Transfer (First Addition): This radical intermediate then abstracts a hydrogen from another thiol molecule, yielding the mono-adduct (an alkenyl sulfide) and a new thiyl radical, which continues the chain reaction. nih.gov

Propagation (Second Addition): The newly formed alkenyl sulfide can react with another thiyl radical. This second addition leads to a dithioether radical.

Chain Transfer (Second Addition): This dithioether radical abstracts a hydrogen from a thiol, forming the final di-adduct product and regenerating a thiyl radical.

This cascade mechanism, where one alkyne can react with two thiols, allows for the formation of highly cross-linked networks when multifunctional thiols and alkynes are used. nih.gov The chain transfer step is often the rate-determining step in these polymerizations. nih.gov The reaction is generally not inhibited by oxygen, which is a significant advantage over many other radical polymerizations. conicet.gov.ar

Thiol-Yne Click Reactions

Functional Group Tolerance in Radical-Mediated Processes

Radical reactions offer a powerful toolkit for C-C and C-heteroatom bond formation, often under mild conditions with high functional group tolerance. rsc.orgnih.gov The compatibility of various functional groups with radical processes involving ether-containing alkynes like this compound is crucial for their application in complex molecule synthesis.

While specific studies exhaustively detailing the functional group tolerance of this compound in radical reactions are not extensively documented, we can infer its likely behavior from the known reactivity of its constituent functional groups—the terminal alkyne and the ether linkage.

Radical additions to alkynes are a well-established class of reactions. rsc.org The terminal alkyne in this compound is expected to readily participate in such transformations. Generally, radical alkynylations are characterized by a high tolerance for a variety of functional groups. nih.govacs.org This is a key advantage of radical chemistry over ionic pathways, which often require stringent protection of sensitive groups. rsc.org

The ether functionality within this compound is generally considered robust under many radical conditions. However, the propargylic position is susceptible to hydrogen atom abstraction, which can lead to the formation of a stabilized propargyl radical. uwindsor.ca The stability of this radical intermediate can influence the chemoselectivity of a given transformation.

In the context of specific radical-mediated processes, such as thiol-yne reactions, a broad range of functional groups are generally well-tolerated. These reactions proceed via a radical chain mechanism involving the addition of a thiyl radical to the alkyne. acs.orgnih.govresearchgate.net Based on general principles of thiol-yne chemistry, the ether linkage in this compound would be expected to be compatible.

The following table summarizes the predicted compatibility of various functional groups in radical reactions involving a substrate like this compound, based on the general literature on radical chemistry of alkynes and ethers.

| Functional Group | Predicted Tolerance | Rationale |

| Esters | High | Generally stable under radical conditions. |

| Amides | High | Typically unreactive in radical chain reactions. nih.gov |

| Nitriles | High | Well-tolerated in many radical transformations. |

| Halides (Cl, Br, I) | Variable | Can participate in radical processes (e.g., atom transfer). |

| Alcohols | Moderate | Can undergo H-atom abstraction, may require protection. |

| Aldehydes | Low | Prone to radical addition to the carbonyl group. |

| Ketones | Moderate | Generally more stable than aldehydes to radical addition. |

| Other Alkynes/Alkenes | Variable | Can compete in radical addition reactions. |

It is important to note that the specific reaction conditions, including the nature of the radical initiator and the reaction temperature, can significantly influence functional group compatibility.

Computational Studies on Reaction Mechanisms

Computational chemistry provides invaluable insights into reaction mechanisms, allowing for the characterization of transient species like transition states and the elucidation of reaction pathways. numberanalytics.com

For a generic radical addition to this compound, the initial step would involve the attack of a radical species (R•) on the terminal alkyne. This would proceed through a transition state leading to a vinyl radical intermediate. The geometry and energy of this transition state would be influenced by both steric and electronic factors of the incoming radical and the alkyne substrate.

In the case of a thiol-yne reaction, the addition of a thiyl radical (RS•) to the alkyne is a key step. Computational studies on model alkynes have shown that the stability of the resulting alkenyl radical intermediate is a determining factor in the reaction rate. acs.orgnih.gov For this compound, the ether group is not expected to have a strong electronic influence on the stability of the vinyl radical, suggesting its reactivity would be similar to other alkyl-substituted alkynes.

The table below presents hypothetical data for the addition of a methyl radical (•CH3) to this compound, based on typical values from computational studies of radical additions to alkynes.

| Parameter | Hypothetical Value (kcal/mol) | Description |

| Activation Energy (Ea) | 5 - 10 | Energy barrier for the addition of the radical to the alkyne. |

| Reaction Enthalpy (ΔH) | -20 to -30 | Exothermicity of the radical addition step. |

These values are illustrative and would need to be confirmed by specific calculations for this system.

A complete reaction energy profile maps the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. For a radical chain reaction involving this compound, the energy profile would consist of several steps: initiation, propagation, and termination.

The propagation cycle for a radical addition would involve:

Addition: The addition of a radical to the alkyne to form a vinyl radical intermediate. This step is typically exothermic. researchgate.net

Computational studies can be used to model the entire energy profile, providing a quantitative understanding of the reaction kinetics and thermodynamics. For instance, in a radical cyclization of an enyne containing an ether functionality, DFT calculations can elucidate the relative energy barriers of different possible cyclization pathways (e.g., 5-exo-trig vs. 6-endo-trig), thus explaining the observed regioselectivity. rsc.orgresearchgate.net

While a specific energy profile for a reaction of this compound has not been published, the general principles derived from computational studies on related systems suggest that its reactions would follow predictable energy landscapes, with the stability of radical intermediates playing a key role in determining the reaction outcome. researchgate.netrsc.org

Applications of 3 2 Methoxyethoxy Prop 1 Yne in Advanced Organic Synthesis

Building Block for Complex Small Molecule Synthesis

The incorporation of the 3-(2-Methoxyethoxy)prop-1-yne moiety into larger molecules allows for the modulation of properties such as solubility and serves as a handle for further chemical transformations.

The synthesis of bioactive compounds often requires the assembly of molecular fragments in a precise and controlled manner. This compound can be incorporated into these synthetic pathways. For instance, it has been used in the synthesis of dimeric immunomodulatory compounds. google.com These complex molecules are designed to interact with specific biological targets, and the inclusion of the methoxyethoxypropyne unit can influence their pharmacokinetic properties. google.com

Research has also explored its use in the creation of degradable polymers for biomedical applications. researchgate.net By modifying polymers with bioactive epitopes using this building block, materials with specific biological activities can be developed. researchgate.net

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The terminal alkyne of this compound is a versatile functional group for the construction of various heterocyclic rings. Through reactions like cycloadditions, it can be used to form complex ring systems. google.com A notable application is in the synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC). bham.ac.uk This reaction is highly efficient and has been employed to create a variety of substituted triazoles.

The synthesis of compounds containing pyridine (B92270) rings, which are prevalent in many pharmaceuticals, can also utilize this building block. google.com Furthermore, it is a precursor in the synthesis of 3-(2-methoxyethoxy)propylamine, an important intermediate for certain disperse dyes and as a corrosion inhibitor. google.com

The concept of modular assembly, where complex structures are built from smaller, well-defined units, is a powerful strategy in organic synthesis. This compound is an exemplary modular unit due to its bifunctionality. The alkyne provides a reactive site for "clicking" it onto other molecules, while the methoxyethoxy tail can impart desirable physical properties. This approach has been used to assemble lookchem.comrotaxanes, where the oligo(ethylene glycol) chains derived from this building block enhance solubility. molaid.com

Enabling Reagent in Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, and the terminal alkyne of this compound makes it a key reagent in this area. molaid.comchemscene.com

Bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides, is a critical tool in chemical biology and drug development. The hydrophilic nature of the methoxyethoxy group can improve the solubility and stability of the resulting bioconjugates.

The ability to attach labels, such as fluorescent dyes or affinity tags, to biomolecules is essential for their detection and study. This compound, through its alkyne group, can be used to "click" such labels onto azide-modified biomolecules. acs.org This strategy allows for the precise and stable attachment of probes for various analytical and diagnostic applications. For instance, it can be used in the functionalization of polymer brushes for protein immobilization and sensing. acs.org

Ligand Design and Synthesis

The design and synthesis of ligands, molecules that bind to a central metal atom to form a coordination complex, is fundamental to inorganic chemistry and materials science. mdpi.comrsc.org The properties of the resulting metal complex are dictated by the structure of the ligand. The dual functionality of this compound makes it a useful component in the synthesis of specialized ligands.

The terminal alkyne of this compound can be incorporated into larger, more complex ligand scaffolds. More significantly, the oxygen atoms within the methoxyethoxy group can act as Lewis basic donor sites, capable of coordinating to metal ions. This property is particularly valuable for enhancing the solubility and modifying the electronic properties of ligands.

Research has shown that incorporating poly(ethylene glycol) (PEG) chains, which are structurally related to the methoxyethoxy group, into tripodal pyridyl ligands significantly enhances their solubility in both organic and aqueous solvents. nih.gov This improved solubility is crucial for studying the binding properties and potential applications of the corresponding metal complexes. The coordination of the ether oxygen atoms can influence the geometry and stability of the metal complex. For example, ligands designed for selective metal ion binding, such as those for Cu+, often rely on specific coordination geometries that can be supported by flexible ether-containing sidechains. nih.gov While the primary coordination sites in a ligand might be stronger donors like nitrogen or sulfur, the ether linkages from moieties like this compound can provide secondary, stabilizing interactions with the metal center or influence the ligand's conformational preferences.

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interacting with a specific analyte, such as a metal ion. rsc.orgresearchgate.net They are invaluable tools for detecting and quantifying analytes in various chemical and biological systems. nih.govresearchgate.net

The structural components of this compound have been utilized in the synthesis of fluorescent molecules. In one study, the Grignard reagent derived from this compound was used in the synthesis of a Bodipy-based dye, demonstrating its role as a building block for creating complex fluorophores. rsc.org

Furthermore, ligands incorporating related ether-containing structures have been shown to function as fluorescent sensors for metal ions. For example, a tripodal ligand featuring multiple methoxy-phenyl groups exhibited a dramatic change in its fluorescence upon binding to zinc ions (Zn²⁺). The binding event resulted in a significant red shift of the emission maximum and a more than 100-fold enhancement in fluorescence intensity. nih.gov This effect is attributed to a combination of factors, including charge transfer in the excited state and planarization of the ligand structure upon metal coordination. nih.gov These findings highlight the potential of incorporating the methoxyethoxy motif from this compound into the design of new fluorescent sensors.

Table 1: Fluorescence Properties of a Tripodal Ligand (3) and its Zinc Complex

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Enhancement Factor |

|---|---|---|---|

| Ligand 3 | 311 | 376 | - |

| Zn(3 )(CH₃CN)₂ | 321 | 457 | >100 |

Data sourced from studies on tris-[6-(3,4,5-trimethoxy-phenyl)-pyridin-2-ylmethyl]-amine (3 ), a ligand with related structural motifs, in acetonitrile. nih.gov

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. researchgate.netmdpi.com These interactions, though weaker than covalent bonds, govern processes like molecular recognition and self-assembly. numberanalytics.com

Self-assembly is the spontaneous organization of molecules into ordered structures. The unique amphiphilic character of molecules containing the this compound moiety can be exploited to design self-assembling systems. The methoxyethoxy group provides polarity and flexibility, while other parts of the molecule can be hydrophobic.

A key example is the use of a structurally similar compound in the synthesis of block copolymers. Researchers have created polystyrene-block-poly(vinylbenzyl-3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)prop-1-yne) (PS-b-PVBEG), a diblock copolymer designed for self-assembly into thin film morphologies. researchgate.net In such systems, the different blocks of the polymer phase-separate on a nanometer scale to form ordered patterns. The terminal alkyne groups in the PVBEG block provide a site for further functionalization via "click" chemistry, for instance, to attach nanoparticles or other functional molecules, thereby creating complex, hybrid nano-patterned materials. researchgate.net The ethylene (B1197577) glycol ether chains are known to influence the thermoresponsive behavior of polymers in aqueous solutions, enabling control over self-assembly with external stimuli like temperature. d-nb.info

The structure of this compound is well-suited to participate in a variety of non-covalent interactions, which are the basis of molecular recognition and self-assembly. numberanalytics.comrsc.org

Hydrogen Bonding: The oxygen atoms of the ether linkages are hydrogen bond acceptors, allowing the molecule to interact with hydrogen bond donors in its environment.

Dipole-Dipole Interactions: The ether groups create a significant dipole moment in the molecule, enabling it to engage in electrostatic dipole-dipole interactions. mdpi.com

π-π Stacking: The alkyne group possesses a π-system that can interact with other π-systems, such as those in aromatic rings, through π-π stacking. mdpi.com

Van der Waals Forces: Like all molecules, it experiences van der Waals forces, which are particularly important in the association of nonpolar hydrocarbon portions of molecules. nih.gov

These non-covalent forces are critical in the formation of the self-assembled systems mentioned previously. mdpi.com The interplay of these forces dictates how the molecules recognize each other and arrange themselves into larger, functional architectures. The ability to tune these interactions by modifying the chemical structure is a cornerstone of supramolecular chemistry. researchgate.netrsc.org

Synthetic Utility in Multi-Component Reactions

An extensive review of the current scientific literature reveals no published research detailing the use of this compound as a substrate in multi-component reactions. While the structural motifs of an ether and a terminal alkyne suggest potential for its inclusion in various MCRs, no specific examples, catalyst systems, or resulting products have been documented.

Role of 3 2 Methoxyethoxy Prop 1 Yne in Materials Science and Polymer Chemistry

Design and Synthesis of Functional Polymers

The design of functional polymers often involves the strategic incorporation of monomers or functional groups that impart specific chemical or physical properties to the final material. 3-(2-Methoxyethoxy)prop-1-yne is utilized in this context primarily for its terminal alkyne functionality, which is a versatile handle for various chemical transformations, and its ether-containing side chain, which can influence polymer solubility, thermal properties, and interaction with other materials.

Block copolymers, which consist of two or more distinct polymer chains linked together, are of significant interest for their ability to self-assemble into ordered nanostructures. rsc.org The synthesis of well-defined block copolymers often relies on controlled/living polymerization techniques that allow for precise control over molecular weight and architecture. rsc.orgresearchgate.net While direct polymerization of this compound is not commonly reported, its structural motifs can be incorporated into block copolymers using established controlled polymerization strategies.

Nitroxide Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) method that enables the synthesis of polymers with low dispersity and controlled architectures. wikipedia.orgacs.org The technique relies on the reversible termination of growing polymer chains by a stable nitroxide radical, creating a dynamic equilibrium between active and dormant chains. wikipedia.orgicp.ac.ru

The incorporation of alkyne functionalities into polymers via NMP has been demonstrated with monomers such as 4-(phenylethynyl)styrene. researchgate.netacs.org This research shows that alkyne-functional monomers can be polymerized in a controlled manner to produce homopolymers and block copolymers. researchgate.netacs.org However, potential side reactions between the mediating nitroxide and the alkyne group can occur at higher monomer conversions, which may broaden the molecular weight distribution. acs.org

A theoretical NMP strategy to incorporate the this compound moiety would involve one of two main approaches:

Functional Monomer Polymerization : Synthesizing a polymerizable monomer, such as a styrene (B11656) or acrylate (B77674) derivative, that bears the this compound group. This monomer could then be homopolymerized or copolymerized with other monomers using NMP to create a polymer with pendant alkyne groups.

Functional Initiator Strategy : Designing and synthesizing an alkoxyamine initiator for NMP that already contains the this compound structure. Polymerization initiated from this molecule would result in a polymer chain with the functional group precisely located at one end.

Ring-Opening Polymerization (ROP) is a versatile method for producing aliphatic polyesters and polyethers from cyclic monomers like lactones, lactides, and epoxides. researchgate.netrsc.org This technique is particularly valuable for creating biodegradable and biocompatible polymers. researchgate.net A powerful approach in ROP is the polymerization of monomers that have been pre-functionalized with specific chemical groups. rsc.org

The feasibility of this strategy has been established using analogous compounds. For instance, glycidyl (B131873) propargyl ether, an epoxide monomer with a terminal alkyne, has been used to introduce alkyne groups into poly(ethylene glycol) and poly(propylene glycol) copolymers. researchgate.net Similarly, well-defined block copolymers containing an alkyne-functional, biodegradable polylactide (PLA) block have been synthesized and used to create functional nanoparticles. nih.govresearchgate.net

Following this established methodology, this compound could be used to functionalize a cyclic monomer prior to polymerization. For example, a cyclic ester (lactone) could be synthesized with an appended this compound side chain. The subsequent ROP of this functionalized monomer would yield a polyester (B1180765) with pendant methoxyethoxy and alkyne groups regularly spaced along the polymer backbone. This approach allows for the creation of functional, and often biodegradable, polymers that are primed for further modification.

Post-polymerization modification is a powerful and widely used strategy to introduce functional groups onto a pre-formed polymer backbone. nih.govrsc.org This approach is advantageous because it separates the often-sensitive chemistry of functional group introduction from the polymerization reaction itself, allowing for the use of a wider range of functionalities that might not be compatible with polymerization conditions. ugent.be

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and solvents. ugent.be The most prominent example of click chemistry in polymer science is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. ugent.be

The terminal alkyne of this compound makes it an ideal reagent for post-polymerization modification via CuAAC. The general process involves two steps:

Synthesis of an Azide-Functionalized Polymer : A polymer backbone is first synthesized using a controlled polymerization method (like NMP or ROP) with monomers that contain azide groups.

Click Reaction : The resulting azide-functionalized polymer is then reacted with this compound in the presence of a copper(I) catalyst. The CuAAC reaction efficiently "clicks" the methoxyethoxy propyne (B1212725) moiety onto the polymer's side chains.

This method provides a highly efficient and modular way to attach the specific functionalities of this compound to a variety of polymer scaffolds. nih.govugent.be

The attachment of this compound to a polymer backbone allows for the precise tailoring of the material's properties. azom.com The introduction of the flexible and polar methoxyethoxy side chain can significantly alter the characteristics of the parent polymer.

Key properties that can be tailored include:

Solubility : The polar ether linkages can increase the hydrophilicity of an otherwise hydrophobic polymer, modifying its solubility in aqueous or polar organic solvents.

Thermal Properties : The flexible side chains can lower the glass transition temperature (Tg) of the polymer, making it more flexible or rubbery at room temperature.

Mechanical Properties : Altering the side chains can impact the packing of polymer chains, thereby influencing mechanical properties such as toughness and elasticity. azom.com

Interfacial Properties : Functionalization can change how the polymer interacts with surfaces or other materials, which is crucial for applications in coatings, adhesives, and composites. rsc.org

By leveraging post-polymerization modification with this compound, researchers can fine-tune the macroscopic properties of a polymer by making precise chemical changes at the molecular level.

Data Tables

Table 1: Polymerization Strategies Involving this compound Motifs

| Polymerization Method | Strategy | Key Feature | Potential Outcome |

| Nitroxide Mediated Polymerization (NMP) | Use of a monomer or initiator functionalized with the this compound group. | Controlled radical polymerization allows for precise block copolymer synthesis. | Well-defined block copolymers with pendant or terminal alkyne groups for further functionalization. |

| Ring-Opening Polymerization (ROP) | Polymerization of a cyclic monomer (e.g., lactone) bearing a this compound side chain. | Produces functional polyesters, often with biodegradable properties. | Aliphatic polyesters with regularly spaced alkyne and ether functionalities. |

| Post-Polymerization Modification (PPM) | "Clicking" this compound onto a polymer backbone containing azide groups. | Highly efficient and modular functionalization using CuAAC click chemistry. | Tailored polymers with modified solubility, thermal, and mechanical properties. |

Post-Polymerization Functionalization

Advanced Materials with Tailored Functionalities

The unique chemical structure of this compound, featuring a terminal alkyne group and a flexible methoxyethoxy chain, positions it as a valuable building block in the development of advanced materials with precisely controlled properties. Its role extends from the creation of complex nanostructures to the fine-tuning of the optical characteristics of high-performance dyes.

Development of Hybrid Nanostructures

Hybrid nanostructures, which combine different classes of materials at the nanoscale, offer synergistic properties that are not attainable with single components. manipal.eduresearchgate.net The terminal alkyne of this compound serves as a versatile anchor for its integration into such systems, enabling the formation of ordered assemblies and the control of material morphology at the nanoscale.

The self-assembly of nanoparticles into well-defined architectures is a powerful bottom-up approach for creating functional materials. nih.gov Terminal alkynes are particularly useful in this context as they can be readily attached to nanoparticle surfaces, providing a reactive handle for directing their organization. nih.govacs.org The process often involves the functionalization of nanoparticles, such as gold or silver, with alkyne-terminated ligands. nih.govacs.org These functionalized nanoparticles can then self-assemble through various interactions, including those driven by the alkyne groups.

The morphology of thin films plays a critical role in determining the performance of organic electronic devices. mdpi.com The ability to control the arrangement of molecules and nanoparticles within a thin film is therefore of paramount importance. nih.govjoanneum.at Alkyne-functionalized polymers and small molecules have been shown to be effective in controlling the morphology of thin films. oup.commdpi.com

The incorporation of this compound into polymer backbones or as a surface-modifying agent can significantly influence the morphology of thin films. oup.commdpi.com The interplay between the rigid alkyne group and the flexible methoxyethoxy chain can direct the self-assembly of materials into specific arrangements, such as lamellar or columnar structures. rsc.org This control over morphology can be used to optimize charge transport in organic field-effect transistors or to enhance light absorption in organic photovoltaic devices. The ability to tailor the thin film morphology at the molecular level opens up new possibilities for the design of high-performance organic electronic devices.

Optoelectronic Materials and Dyes

The development of novel dyes with tailored absorption and emission properties is crucial for a wide range of applications, including bioimaging, sensing, and solar energy conversion. nih.gov Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules known for their high quantum yields, sharp emission peaks, and excellent photostability. d-nb.infonih.govnih.gov The functionalization of the BODIPY core with various substituents allows for the fine-tuning of their photophysical properties. rsc.orgmdpi.comresearchgate.net

The synthesis of functionalized BODIPY dyes often involves the introduction of substituents at the meso-, α-, or β-positions of the BODIPY core. rhhz.net The terminal alkyne of this compound makes it an ideal candidate for incorporation into the BODIPY structure through common synthetic routes such as Sonogashira cross-coupling reactions with halogenated BODIPYs or through direct C-H alkynylation. nih.govresearchgate.net

A general synthetic approach involves the reaction of a halogenated BODIPY precursor with this compound in the presence of a palladium catalyst. nih.gov This allows for the direct attachment of the methoxyethoxypropargyl group to the BODIPY core. The reaction conditions can be optimized to achieve mono- or di-substitution, providing further control over the final properties of the dye. acs.org Another strategy is the acid-catalyzed condensation of a pyrrole (B145914) with an aldehyde bearing the this compound moiety, followed by oxidation and complexation with boron trifluoride etherate. d-nb.inforesearchgate.netresearchgate.net

The introduction of the 3-(2-methoxyethoxy)propargyl group onto the BODIPY core is expected to significantly influence its luminescence and absorption properties. mdpi.comnih.govresearchgate.net The electron-donating nature of the methoxyethoxy group can lead to a bathochromic (red) shift in both the absorption and emission spectra. nih.govresearchgate.net This is due to the raising of the highest occupied molecular orbital (HOMO) energy level of the dye.

The extent of this shift can be modulated by the position of substitution on the BODIPY core. rsc.org Furthermore, the flexible ether chain can influence the dye's solubility and reduce aggregation-caused quenching in the solid state or in concentrated solutions, potentially leading to enhanced fluorescence quantum yields. nih.gov The presence of the alkyne group also provides a site for further functionalization through "click" chemistry, allowing for the covalent attachment of the dye to other molecules or materials. researchgate.net

Below is a table summarizing the typical photophysical properties of BODIPY dyes and the expected influence of functionalization with a 3-(2-methoxyethoxy)propargyl group.

| Property | Typical Unsubstituted BODIPY | Expected Effect of 3-(2-Methoxyethoxy)propargyl Substitution |

| Absorption Maximum (λabs) | ~500 nm | Red-shift (to longer wavelengths) nih.govresearchgate.net |

| Emission Maximum (λem) | ~510 nm | Red-shift (to longer wavelengths) nih.govresearchgate.net |

| Molar Absorptivity (ε) | High | May be slightly altered |

| Fluorescence Quantum Yield (ΦF) | High | Potentially enhanced due to reduced aggregation nih.gov |

| Stokes Shift | Small | May be slightly increased |

This table presents expected trends based on the known effects of similar substituents on BODIPY dyes.

Surface Modification and Coating Applications

Due to a lack of publicly available research and data specifically detailing the role of this compound in surface modification and coating applications, a detailed analysis based on experimental findings cannot be provided at this time. While the chemical structure of this compound, featuring a terminal alkyne and a flexible, polar ether chain, suggests potential utility in these fields, specific studies, and documented applications are not readily found in scientific literature.

The terminal alkyne group could theoretically participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common method for surface functionalization. This would allow for the covalent attachment of the molecule to surfaces modified with azide groups. The methoxyethoxy moiety could then impart specific properties to the surface, such as altered wettability or biocompatibility.

In the context of coatings, this compound could potentially be used as a monomer or an additive in polymer formulations. Its incorporation into a polymer backbone could influence the bulk and surface properties of the resulting coating, such as adhesion, flexibility, and chemical resistance.

However, without specific research to cite, any discussion of its application remains speculative. Detailed research findings and data tables, as requested, cannot be generated without verifiable sources. Further experimental investigation is required to establish the actual performance and utility of this compound in surface modification and coating technologies.

Spectroscopic and Computational Characterization of 3 2 Methoxyethoxy Prop 1 Yne Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 3-(2-methoxyethoxy)prop-1-yne. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is instrumental in determining the number and type of hydrogen atoms in a molecule. The chemical shift (δ), signal splitting (multiplicity), and integration of the signals in a ¹H NMR spectrum reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively.

In derivatives of this compound, characteristic signals can be assigned to the various protons within the molecule. For instance, in a study involving the synthesis of novel dyes, the Grignard reagent of this compound was utilized, and the resulting complex structures were confirmed using ¹H NMR spectroscopy. rsc.org The spectra of these derivatives show distinct signals for the methoxy (B1213986) group protons, the ethoxy group protons, and the protons of the propargyl moiety. The specific chemical shifts and coupling constants provide unambiguous confirmation of the molecular structure. rsc.org

For example, in the characterization of a vinyl telluride derivative of this compound, ¹H NMR was used to determine the ratio of regioisomers formed during the hydrotelluration reaction. scielo.br The analysis of the vinylic proton signals was crucial in quantifying the distribution of the (Z)- and (E)-isomers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift being indicative of its hybridization and electronic environment. bhu.ac.in

For derivatives of this compound, ¹³C NMR spectra show characteristic signals for the acetylenic carbons, the carbons of the methoxyethoxy group, and any other carbon atoms in the molecule. For instance, in the synthesis of a MEM-protected propargyl alcohol, the ¹³C NMR spectrum in CDCl₃ showed signals at δ 82.2, 73.1, 68.6, 31.4, 24.4, 18.5, and 13.1 ppm, which were assigned to the different carbon atoms of the molecule. scielo.br Similarly, in complex dye molecules incorporating the this compound moiety, ¹³C NMR data, in conjunction with ¹H NMR, confirmed the assigned molecular structures. rsc.org

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| MEM-protected propargyl alcohol | CDCl₃ | 82.2, 73.1, 68.6, 31.4, 24.4, 18.5, 13.1 | scielo.br |

| A complex dye derivative | CDCl₃ | 151.5, 147.8, 147.2, 145.9, 141.5, 139.9, 138.2, 136.1, 135.24, 131.8, 130.8, 129.4, 127.8, 127.3, 126.7, 124.7, 123.4, 119.7, 118.5, 71.7, 68.3, 59.4, 58.8, 15.1 | rsc.org |

Specialized NMR Techniques (e.g., ¹²⁵Te NMR for Organotellurium Compounds)

For derivatives of this compound that incorporate other heteroatoms, specialized NMR techniques can be employed. A notable example is the use of ¹²⁵Te NMR for the characterization of organotellurium compounds. Tellurium has two NMR-active isotopes, ¹²³Te and ¹²⁵Te, with ¹²⁵Te being the preferred nucleus due to its higher natural abundance and sensitivity. huji.ac.il

In a study on the hydrotelluration of protected propargylic alcohols, including the MEM-protected derivative of this compound, ¹²⁵Te NMR was used to confirm the formation of vinyl tellurides and to determine the regioisomeric ratio of the products. scielo.br The chemical shifts in ¹²⁵Te NMR are highly sensitive to the electronic environment of the tellurium atom, making it a powerful tool for distinguishing between different isomers. huji.ac.ilrsc.org For the vinyl telluride derivative of this compound, distinct ¹²⁵Te NMR signals were observed for the two regioisomers, allowing for their unambiguous identification and quantification. scielo.br The stability of such organotellurium compounds has also been monitored over extended periods using ¹²⁵Te NMR. researchgate.net

| Protective Group | Regioisomer A (δ, ppm) | Regioisomer B (δ, ppm) | Reference |

|---|---|---|---|

| MEM | 301.4 | 402.2 | scielo.br |

| TBS | 292.9 | 378.6 | scielo.br |

| TIPS | 298.6 | 387.7 | scielo.br |

Two-Dimensional NMR (2D-NMR) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity of atoms within a molecule and for determining its stereochemistry. These experiments provide correlation peaks between coupled nuclei, allowing for the unambiguous assignment of ¹H and ¹³C signals and the elucidation of complex molecular structures.